Etheno adenosine triphosphate
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Overview
Description
1,N-6-Ethenoadenosine triphosphate. A fluorescent analog of adenosine triphosphate.
Scientific Research Applications
Biochemical Sensing and Imaging
E-ATP has been used in fluorescence studies to investigate ATP-diphosphohydrolase activity in potato apyrase. The use of E-ATP and other fluorescent nucleotide analogs has provided insights into the nucleotide binding sites and the orientation of tryptophan residues in the protein structure, facilitating the understanding of enzyme mechanisms at the molecular level (Espinosa et al., 2000).
Enzymatic Activity Monitoring
E-ATP has been used as a substrate in studies to quantify enzymatic activities on cell surfaces, particularly in research focused on T cells. Magnetic resonance imaging (MRI) techniques utilizing E-ATP have enabled the non-invasive determination of enzymatic activities, offering a novel approach for monitoring biological processes in vivo (Bannas et al., 2010).
ATP Detection and Quantification
Innovative sensing methods have been developed using E-ATP for the specific determination of ATP levels. One such method involves a double-receptor sandwich supramolecule sensing approach that combines the selectivity of a uranyl-salophen complex for the triphosphate group with the specificity of an anti-adenosine aptamer for the adenosine group in ATP. This method has demonstrated high selectivity, sensitivity, and applicability in real sample analysis (Zhao et al., 2012).
ATP Metabolism Studies
The use of E-ATP has provided insights into the extracellular metabolism of adenine nucleotides, revealing the presence of enzymatic activities that convert E-ATP into various metabolites. Such studies have highlighted the minimal cellular uptake and intracellular metabolism of E-ATP, contributing to the understanding of extracellular nucleotide metabolism and its implications in physiological processes (Jackson et al., 2020).
Properties
CAS No. |
37482-17-0 |
---|---|
Molecular Formula |
C12H16N5O13P3 |
Molecular Weight |
531.2 g/mol |
IUPAC Name |
[[(2R,3S,4R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t6-,8-,9-,12?/m1/s1 |
InChI Key |
BKQZGVPRPNNNDW-PUXKXDTASA-N |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
epsilon ATP epsilon-ATP Ethenoadenosine Triphosphate Triphosphate, Ethenoadenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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